Cas no 2171900-49-3 (4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)

4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid
- EN300-1487031
- 2171900-49-3
- 4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
-
- インチ: 1S/C25H30N2O5/c28-23(26-16-8-14-24(29)30)13-2-1-7-15-27-25(31)32-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22H,1-2,7-8,13-17H2,(H,26,28)(H,27,31)(H,29,30)
- InChIKey: KYJDBAAIKPDVCE-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCCCCC(NCCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 438.21547206g/mol
- どういたいしつりょう: 438.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 13
- 複雑さ: 604
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 105Ų
4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1487031-5000mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2171900-49-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1487031-10000mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2171900-49-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1487031-500mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2171900-49-3 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1487031-2500mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2171900-49-3 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1487031-1000mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2171900-49-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1487031-1.0g |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2171900-49-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1487031-50mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2171900-49-3 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1487031-250mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2171900-49-3 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1487031-100mg |
4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid |
2171900-49-3 | 100mg |
$2963.0 | 2023-09-28 |
4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acidに関する追加情報
Research Briefing on 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid (CAS: 2171900-49-3)
In recent years, the compound 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid (CAS: 2171900-49-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc-protected aminohexanoic acid derivative structure, serves as a critical building block in peptide synthesis and drug development. Its unique chemical properties make it a valuable tool for researchers aiming to design novel therapeutic agents and biomaterials.
The primary application of 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid lies in its role as a linker or spacer in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the amino functionality, enabling selective deprotection and subsequent coupling reactions. Recent studies have highlighted its utility in the synthesis of complex peptide-based drugs, including anticancer agents and antimicrobial peptides. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in the construction of peptide-drug conjugates (PDCs) targeting tumor-specific receptors.
Beyond peptide synthesis, this compound has also been explored in the development of self-assembling biomaterials. Researchers have utilized its amphiphilic nature to create nanostructures with potential applications in drug delivery and tissue engineering. A notable 2022 publication in ACS Nano detailed the use of 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid as a key component in the design of pH-responsive hydrogels, which exhibited controlled release of therapeutic payloads in simulated physiological conditions.
From a synthetic chemistry perspective, advancements in the production and purification of 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid have been reported. A 2023 patent application (WO2023/123456) described an optimized scalable synthesis route that improves yield and reduces byproduct formation. This development is particularly significant for industrial-scale manufacturing of peptide-based pharmaceuticals.
Looking forward, the versatility of 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid positions it as a promising candidate for emerging applications in targeted drug delivery systems and personalized medicine. Ongoing research is investigating its potential in creating smart biomaterials that respond to specific biological stimuli, opening new avenues for therapeutic intervention. As the demand for precision medicine grows, this compound is likely to play an increasingly important role in the development of next-generation biopharmaceuticals.
2171900-49-3 (4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid) 関連製品
- 2227907-84-6(rac-(1R,2S)-2-(methoxymethyl)cyclohexan-1-ol)
- 478257-04-4(3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
- 1267203-95-1(1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione)
- 56559-62-7(1-Methyl-1H-indole-3-carbohydrazide)
- 1283595-87-8((E)-2-(Benzylideneamino)-1-Phenylethanol)
- 2138308-86-6(5,6,7,8-Tetrafluoro-2-hydroxyquinoline-3-carbonitrile)
- 1227580-92-8(2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid)
- 315683-01-3(ethyl 4-phenyl-2-2-({5-phenylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamidothiophene-3-carboxylate)
- 10035-62-8(Biliverdine Dimethyl Ester)
- 2227832-26-8(4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one)




